![molecular formula C10H6FNO2 B1356203 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde CAS No. 251912-65-9](/img/structure/B1356203.png)
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Overview
Description
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 3-position and a carbaldehyde group at the 5-position of the isoxazole ring makes this compound unique and significant in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This mixture is then treated with molecular iodine and subsequently with hydroxylamine to form the isoxazole ring . Another method involves the use of p-tosylalcohol (TSA) as a catalyst in the reaction between propargylic alcohols and N-protected hydroxylamines, followed by tetrabutylammonium fluoride (TBAF) mediated detosylation and 5-endo-dig cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid.
Reduction: 3-(4-Fluorophenyl)isoxazole-5-methanol.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Pharmaceutical Research
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde has been investigated for its potential biological activities, including:
- Anticancer properties : Studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.
- Antiviral activities : Research has explored its efficacy against viral infections, suggesting a mechanism involving enzyme inhibition .
Material Science
The compound plays a crucial role in developing advanced materials due to its unique chemical properties. It is used in:
- Polymer synthesis : Enhancing the durability and resistance of materials.
- Coatings : Providing protective layers in various industrial applications .
Agricultural Chemistry
In agrochemical formulations, this compound is utilized to create:
Biochemical Research
The compound serves as a vital tool in biochemical studies, particularly in:
- Enzyme inhibition studies : Understanding biological pathways and identifying potential therapeutic targets.
- Fluorescent probes : Used in imaging applications to visualize cellular processes in real-time .
Synthetic Chemistry
As a building block, it facilitates the synthesis of more complex molecules, allowing researchers to explore new chemical entities with potential applications across various fields .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Properties
Research investigating its antiviral properties revealed that certain derivatives could inhibit viral replication in vitro. The study highlighted the importance of substituent variations on the fluorophenyl group, which influenced binding affinity to viral enzymes .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Bromophenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Biological Activity
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an isoxazole ring, which contains nitrogen and oxygen atoms, along with a fluorophenyl substituent at the 3-position and a carbaldehyde group at the 5-position. Its molecular formula is . The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially affecting its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Preliminary studies suggest that it may interact with various proteins involved in cell signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells .
Case Studies:
- A study demonstrated that derivatives of isoxazole compounds show inhibitory effects on multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The IC50 values for related compounds ranged from 7 to 20 µM, indicating moderate efficacy against tumor growth .
- Another investigation highlighted that modifications of similar compounds led to enhanced antitumor activity, particularly against ovarian cancer cell lines, with IC50 values as low as 2.76 µM .
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. The compound's binding affinity may be influenced by the fluorophenyl group, which enhances its reactivity with nucleophiles and proteins involved in critical cellular processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | Chlorine substituent instead of fluorine | Different electronic effects may lead to varied biological activity. |
3-(Phenyl)isoxazole-5-carbaldehyde | No halogen substituent | Simpler structure may affect reactivity and biological activity differently. |
4-(Fluorophenyl)isoxazole-3-carbaldehyde | Fluorine at a different position | Variation in electronic distribution may influence properties significantly. |
This table illustrates how substituent variations can impact the biological activity and chemical reactivity of isoxazole derivatives.
Future Directions in Research
While initial findings suggest that this compound possesses notable biological activities, further research is necessary to fully elucidate its pharmacological profile. Future studies should focus on:
- In vitro and in vivo evaluations : Comprehensive testing across various cancer cell lines and animal models to confirm efficacy.
- Mechanistic studies : Detailed investigations into how this compound interacts with specific cellular targets.
- Development of derivatives : Synthesis of new derivatives to enhance activity and reduce potential side effects.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLKEQSLHUIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573509 | |
Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251912-65-9 | |
Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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